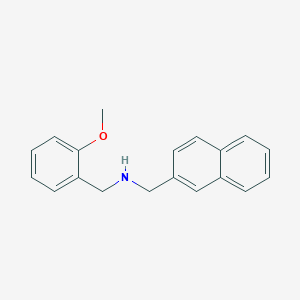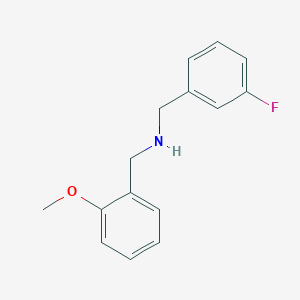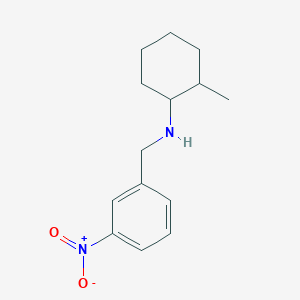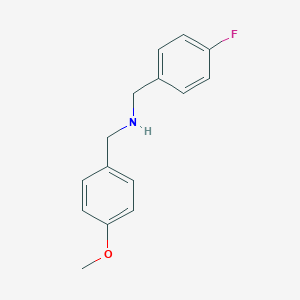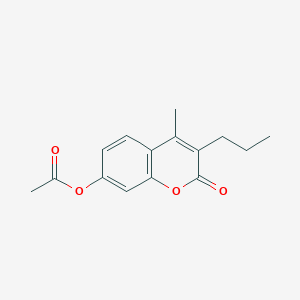
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate is a chemical compound that belongs to the family of flavonoids. It is also known as chrysin acetate and has been extensively studied for its potential therapeutic properties. Chrysin acetate is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 141-143°C.
Mécanisme D'action
The mechanism of action of chrysin acetate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Chrysin acetate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Effets Biochimiques Et Physiologiques
Chrysin acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. Chrysin acetate has also been found to modulate the immune system and enhance the activity of natural killer cells. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Chrysin acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, chrysin acetate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of chrysin acetate. One area of research is the development of novel formulations that can improve its bioavailability. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Chrysin acetate has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to elucidate the mechanism of action of chrysin acetate and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, chrysin acetate is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been found to modulate various signaling pathways. Chrysin acetate has several advantages for lab experiments but also has some limitations. There are several future directions for the study of chrysin acetate, including the development of novel formulations and the investigation of its potential use in the treatment of neurological and metabolic disorders.
Méthodes De Synthèse
The synthesis of chrysin acetate can be achieved through the reaction of chrysin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under reflux conditions and is followed by purification through recrystallization. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
Chrysin acetate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of anxiety and depression. Chrysin acetate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
Numéro CAS |
64309-71-3 |
|---|---|
Nom du produit |
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
(4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-13-9(2)12-7-6-11(18-10(3)16)8-14(12)19-15(13)17/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QPWYUPQPEVERKC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
SMILES canonique |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



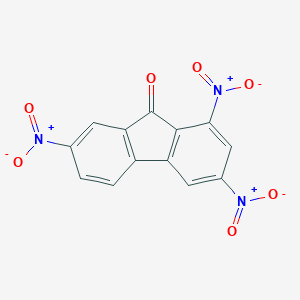
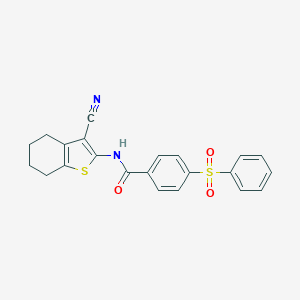
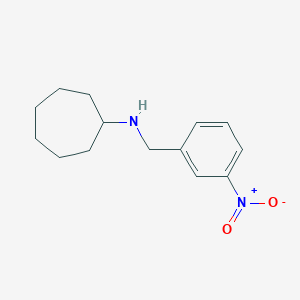
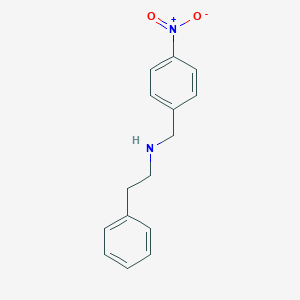
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
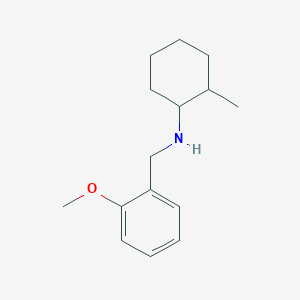
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
